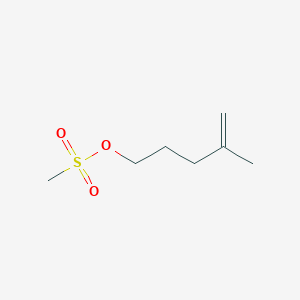
2-Ethyl-6-methylisonicotinic acid tert-butyl ester
概要
説明
2-Ethyl-6-methylisonicotinic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from isonicotinic acid, which is a pyridine derivative. The presence of the tert-butyl ester group makes it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methylisonicotinic acid tert-butyl ester typically involves the esterification of 2-Ethyl-6-methyl-isonicotinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and controlled synthesis, reducing the reaction time and improving the yield . The use of flow microreactor systems also enhances the safety and scalability of the production process.
化学反応の分析
Types of Reactions
2-Ethyl-6-methylisonicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions of acids or bases.
Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol source.
Reduction: Carried out using strong reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-Ethyl-6-methyl-isonicotinic acid and tert-butyl alcohol.
Transesterification: A new ester and tert-butyl alcohol.
Reduction: 2-Ethyl-6-methyl-isonicotinic alcohol.
科学的研究の応用
2-Ethyl-6-methylisonicotinic acid tert-butyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
作用機序
The mechanism of action of 2-Ethyl-6-methylisonicotinic acid tert-butyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Ethyl-isonicotinic acid tert-butyl ester
- 6-Methyl-isonicotinic acid tert-butyl ester
- 2-Ethyl-6-methyl-benzoic acid tert-butyl ester
Uniqueness
2-Ethyl-6-methylisonicotinic acid tert-butyl ester is unique due to the presence of both ethyl and methyl groups on the isonicotinic acid backbone. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
tert-butyl 2-ethyl-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-6-11-8-10(7-9(2)14-11)12(15)16-13(3,4)5/h7-8H,6H2,1-5H3 |
InChIキー |
XNBKGXQMEQSUQI-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CC(=C1)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Phenylbenzo[b]thiophen-2-yl)ethanol](/img/structure/B8425668.png)











